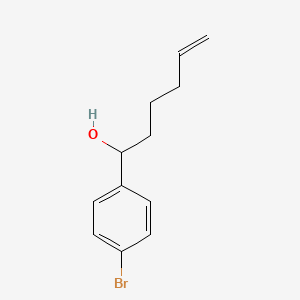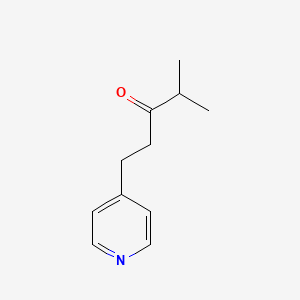![molecular formula C10H13ClN4O B8591676 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone CAS No. 61655-59-2](/img/structure/B8591676.png)
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloropyrazine ring attached to a piperazine moiety, which is further connected to an ethanone group. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone typically involves the reaction of 6-chloropyrazine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require the use of activated carbon for purification . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The purification process may involve additional steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyrazine ring allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the chloropyrazine ring .
Aplicaciones Científicas De Investigación
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, making it a candidate for further investigation in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products
Mecanismo De Acción
The mechanism of action of 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butane: This compound shares a similar piperazine moiety but differs in the substituents attached to the piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine ring, but with a different heterocyclic system attached.
Uniqueness
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone is unique due to the presence of the chloropyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
61655-59-2 |
|---|---|
Fórmula molecular |
C10H13ClN4O |
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
1-[4-(6-chloropyrazin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-2-4-15(5-3-14)10-7-12-6-9(11)13-10/h6-7H,2-5H2,1H3 |
Clave InChI |
YJNNATMVNAVWAE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(3-Fluoro-4-nitro-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8591643.png)






